2-Bromo-5-methoxybenzothiazole

Vue d'ensemble

Description

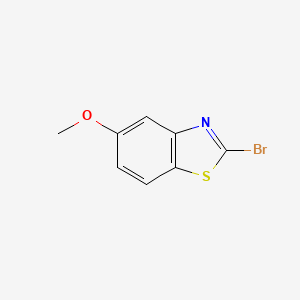

2-Bromo-5-methoxybenzothiazole is a chemical compound with the molecular formula C8H6BrNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-5-methoxybenzothiazole involves the bromination of 5-methoxybenzothiazole. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the reactivity of bromine and to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification, such as recrystallization, to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-methoxybenzothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions to oxidize the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Bioactive Molecules

2-Bromo-5-methoxybenzothiazole serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structure allows for the introduction of different functional groups, enhancing the biological activity of the resulting compounds. For instance, derivatives of benzothiazole have been synthesized to exhibit anticancer properties, targeting various cancer cell lines such as MDA-MB-231 and MCF-7. In these studies, compounds derived from this compound demonstrated significant cytotoxicity with IC50 values reaching as low as 14.0 µM against aggressive breast cancer cells .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. For example, it has been tested against gram-positive and gram-negative bacteria, revealing effective minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL . The compound's mechanism involves the inhibition of essential enzymes in microbial cells, leading to reduced growth and viability.

Biological Studies

Anticancer Research

The anticancer potential of this compound has been highlighted in multiple studies. The compound has been found to induce apoptosis in cancer cells, a process crucial for eliminating malignant cells. In a comparative study, derivatives based on this compound were evaluated for their ability to inhibit tumor-associated carbonic anhydrases, which play a role in tumor progression . The findings suggest that these derivatives could serve as leads for developing new anticancer therapies.

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of benzothiazole derivatives, including this compound. These compounds have shown promise in reducing oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicated that certain derivatives could inhibit mitochondrial dysfunction and provide protection against amyloid-beta-mediated cytotoxicity .

Industrial Applications

Synthesis of Dyes and Pigments

Beyond medicinal applications, this compound is utilized in industrial chemistry for synthesizing dyes and pigments. Its reactivity allows for the formation of various colored compounds used in textiles and coatings. The bromine atom enhances the compound's electrophilicity, facilitating substitution reactions that yield diverse derivatives suitable for industrial applications.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

-

Anticancer Activity Study

- Researchers synthesized a series of benzothiazole derivatives from this compound and tested their effects on breast cancer cell lines. One derivative exhibited an IC50 value of 14.0 µM against MDA-MB-231 cells, demonstrating significant potential as an anticancer agent.

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of several benzothiazole derivatives, including this compound, against ESKAPE pathogens. The results indicated effective inhibition with MIC values supporting its use as an antimicrobial agent.

-

Neuroprotective Properties

- In vitro experiments assessed the neuroprotective effects of benzothiazole derivatives on SHSY-5Y neuronal-like cells exposed to amyloid-beta. Compounds derived from this compound showed reduced oxidative stress and mitochondrial dysfunction.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-methoxybenzothiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-Methylbenzothiazole: Used in the synthesis of dyes and pigments.

Uniqueness

2-Bromo-5-methoxybenzothiazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties and biological interactions .

Activité Biologique

2-Bromo-5-methoxybenzothiazole is part of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- CAS Number : 2941-58-4

- Molecular Formula : CHBrNOS

- Molecular Weight : 244.11 g/mol

The compound contains a bromine atom and a methoxy group attached to the benzothiazole ring, which is essential for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

-

In Vitro Cytotoxicity :

- A study reported that derivatives of benzothiazole exhibited potent anticancer activities against multiple cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC values ranging from 0.4 to 5 µM .

- Specifically, this compound showed promising results with a GI value comparable to standard chemotherapeutics like Doxorubicin.

- Mechanism of Action :

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Findings

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects.

Research Insights

- Experimental models have indicated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in vitro . This suggests its potential use in treating inflammatory diseases.

Summary of Biological Activities

Propriétés

IUPAC Name |

2-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYFAYVQPCTFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621915 | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214337-39-0 | |

| Record name | 2-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214337-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.